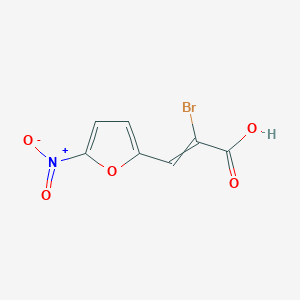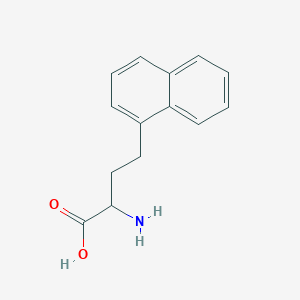
Ethylenediamine, N-allyl-N',N'-bis(2-chloroethyl)-N-methyl-, dipicrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethylenediamine, N-allyl-N’,N’-bis(2-chloroethyl)-N-methyl-, dipicrate is a complex organic compound that belongs to the class of ethylenediamine derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The dipicrate component indicates the presence of picrate groups, which are often used in explosives and other energetic materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethylenediamine, N-allyl-N’,N’-bis(2-chloroethyl)-N-methyl-, dipicrate typically involves the reaction of ethylenediamine with allyl chloride, followed by the introduction of chloroethyl groups and methylation. The final step involves the reaction with picric acid to form the dipicrate salt. The reaction conditions usually require controlled temperatures and the use of solvents like ethanol or acetone.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled conditions. The process may include purification steps such as recrystallization or distillation to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
Ethylenediamine, N-allyl-N’,N’-bis(2-chloroethyl)-N-methyl-, dipicrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of simpler amines or other derivatives.
Substitution: The chloroethyl groups can be substituted with other nucleophiles, leading to a variety of products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions typically require specific conditions such as temperature control and the use of inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a wide range of substituted amines.
Applications De Recherche Scientifique
Ethylenediamine, N-allyl-N’,N’-bis(2-chloroethyl)-N-methyl-, dipicrate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of energetic materials and as a stabilizer in various industrial processes.
Mécanisme D'action
The mechanism of action of Ethylenediamine, N-allyl-N’,N’-bis(2-chloroethyl)-N-methyl-, dipicrate involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects through the formation of covalent bonds with these targets, leading to changes in their activity. The pathways involved can include inhibition of enzyme activity or disruption of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethylenediamine, N,N’-bis(2-chloroethyl)-N-methyl-, dipicrate
- Ethylenediamine, N-allyl-N’,N’-bis(2-chloroethyl)-N-ethyl-, dipicrate
- Ethylenediamine, N-allyl-N’,N’-bis(2-chloroethyl)-N-methyl-, dinitrate
Uniqueness
Ethylenediamine, N-allyl-N’,N’-bis(2-chloroethyl)-N-methyl-, dipicrate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both allyl and chloroethyl groups, along with the dipicrate moiety, makes it a versatile compound with diverse applications.
Propriétés
Numéro CAS |
101468-24-0 |
|---|---|
Formule moléculaire |
C22H26Cl2N8O14 |
Poids moléculaire |
697.4 g/mol |
Nom IUPAC |
bis(2-chloroethyl)-[2-[methyl(prop-2-enyl)azaniumyl]ethyl]azanium;2,4,6-trinitrophenolate |
InChI |
InChI=1S/C10H20Cl2N2.2C6H3N3O7/c1-3-6-13(2)9-10-14(7-4-11)8-5-12;2*10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h3H,1,4-10H2,2H3;2*1-2,10H |
Clé InChI |
DWJTUPOOCOKQAR-UHFFFAOYSA-N |
SMILES canonique |
C[NH+](CC[NH+](CCCl)CCCl)CC=C.C1=C(C=C(C(=C1[N+](=O)[O-])[O-])[N+](=O)[O-])[N+](=O)[O-].C1=C(C=C(C(=C1[N+](=O)[O-])[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Formamide, N-[2-methyl-1-(phenylthio)propyl]-](/img/structure/B14324186.png)
![Dodecyl 4-[2-(3-benzoyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzoate](/img/structure/B14324193.png)
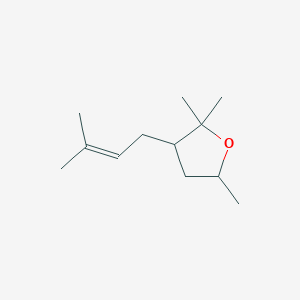
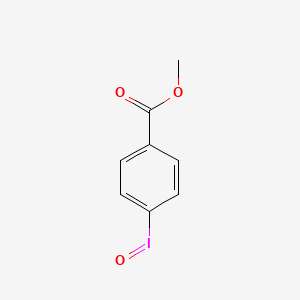

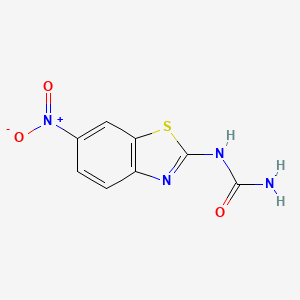

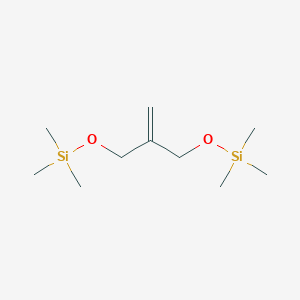

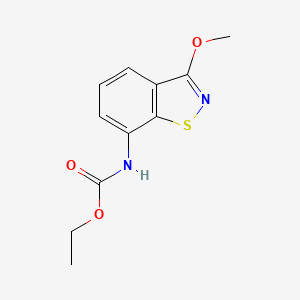
![N-{[Bis(3-methylphenoxy)phosphoryl]methyl}-N-(trifluoroacetyl)glycine](/img/structure/B14324233.png)
